

An In-depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-(methoxymethyl)benzene
Cat. No.:	B072038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

1-Bromo-4-(methoxymethyl)benzene, identified by its CAS number 1515-88-4, is a bifunctional aromatic compound of significant interest in modern organic synthesis.^[1] Its structure uniquely combines a reactive aryl bromide with a stable methoxymethyl (MOM) ether. This strategic arrangement allows for sequential and orthogonal chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

The aryl bromide moiety serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxymethyl group, on the other hand, functions as a protected form of a primary benzyl alcohol. This protecting group is stable under a wide range of reaction conditions, including those typically employed for cross-coupling, yet can be selectively removed under acidic conditions to liberate the alcohol for further functionalization. This dual reactivity makes **1-Bromo-4-(methoxymethyl)benzene** a cornerstone building block in multi-step syntheses, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.^[1]

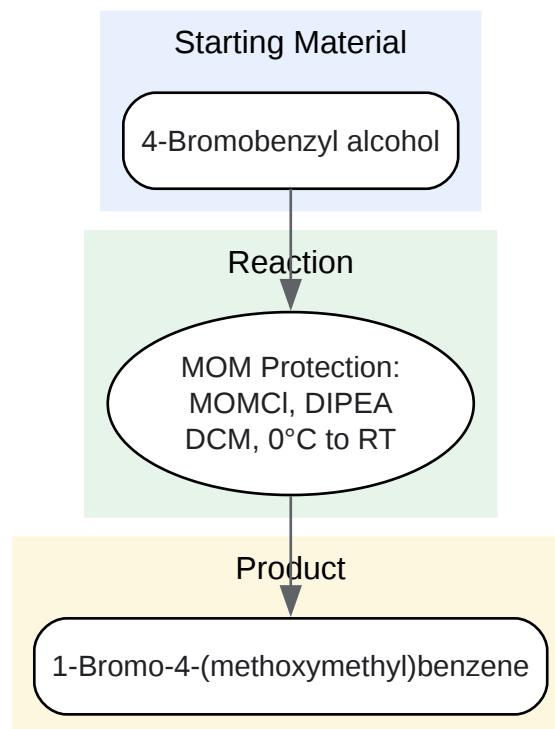
Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is paramount for its effective use in a laboratory setting.

Quantitative Data Summary

Property	Value	Source/Comment
CAS Number	1515-88-4	[1]
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[1]
Boiling Point	~207 °C (Predicted)	Based on structurally similar compounds. [2]
Density	~1.47 g/cm ³ (Predicted)	Based on structurally similar compounds. [2]
Appearance	Typically a colorless to pale yellow liquid	General observation for similar compounds.

Predicted Spectroscopic Data


While experimental spectra are best obtained on a synthesized sample, the following table outlines the expected signals for structural confirmation.

Spectroscopy	Expected Chemical Shifts (δ , ppm) or Wavenumbers (cm^{-1})	Interpretation
^1H NMR (CDCl_3)	~ 7.45 (d, 2H), ~ 7.25 (d, 2H), ~ 4.45 (s, 2H), ~ 3.40 (s, 3H)	Aromatic protons appearing as two doublets (AA'BB' system); singlet for the benzylic methylene protons ($-\text{CH}_2-$); singlet for the methoxy protons ($-\text{OCH}_3$).
^{13}C NMR (CDCl_3)	~ 138 (C), ~ 132 (CH), ~ 129 (CH), ~ 122 (C-Br), ~ 74 (O- $\text{CH}_2\text{-O}$), ~ 56 (O- CH_3)	Signals for the four distinct aromatic carbons; benzylic carbon; methoxy carbon. The ipso-carbon attached to bromine is typically shifted upfield due to the 'heavy atom effect'. ^[3]
IR (neat, cm^{-1})	$\sim 3050\text{-}2850$ (C-H stretch), $\sim 1590, 1490$ (C=C aromatic stretch), $\sim 1150\text{-}1050$ (C-O stretch), ~ 1010 (C-Br stretch)	Characteristic peaks for aromatic and aliphatic C-H bonds, aromatic ring vibrations, and ether linkages.

Synthesis and Purification

The most direct and common synthesis of **1-Bromo-4-(methoxymethyl)benzene** is achieved through the protection of the commercially available 4-Bromobenzyl alcohol. The methoxymethyl (MOM) ether is a robust protecting group, and its installation is a standard procedure in organic chemistry.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Bromo-4-(methoxymethyl)benzene**.

Experimental Protocol: MOM Protection of 4-Bromobenzyl Alcohol

This protocol is adapted from established methods for the methoxymethyl protection of benzyl alcohols.

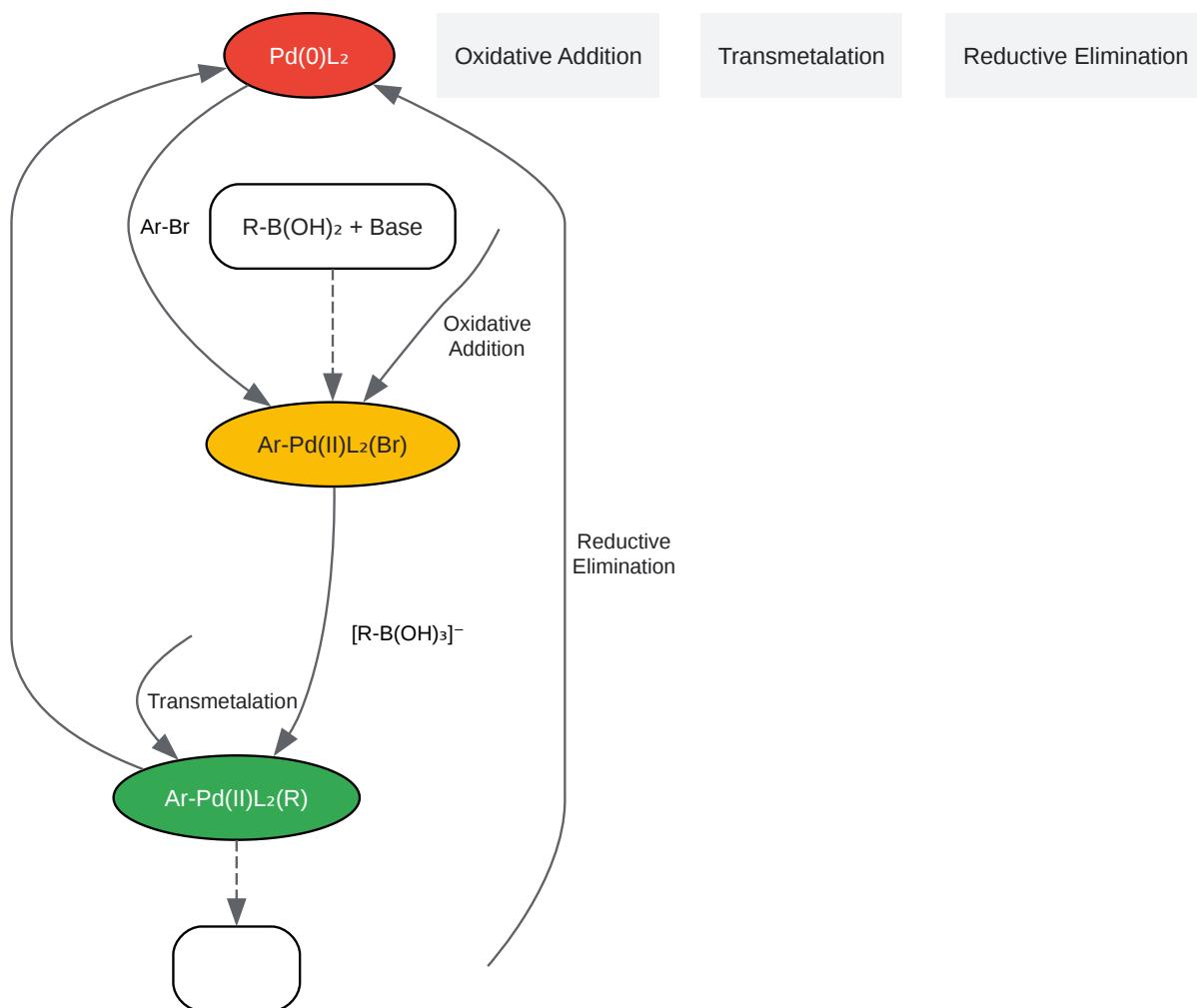
Materials:

- 4-Bromobenzyl alcohol (1.0 eq.)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
- Chloromethyl methyl ether (MOMCl) (1.5 eq.)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Bromobenzyl alcohol in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add DIPEA dropwise to the stirred solution.
- Slowly add MOMCl dropwise to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled with extreme care in a fume hood.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **1-Bromo-4-(methoxymethyl)benzene**.


Key Reactions and Mechanistic Insights

The synthetic utility of **1-Bromo-4-(methoxymethyl)benzene** stems from its ability to undergo selective reactions at either the aryl bromide or the MOM ether functionality.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful example.

Reaction Principle: The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

- To a flask, add **1-Bromo-4-(methoxymethyl)benzene** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq.).
- Add a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) or a combination of a palladium source (e.g., $Pd(OAc)_2$) and a ligand (e.g., SPhos, XPhos).
- Evacuate and backfill the flask with an inert gas.
- Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
- Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed.
- After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
- Purify the product by column chromatography.

Deprotection of the Methoxymethyl (MOM) Ether

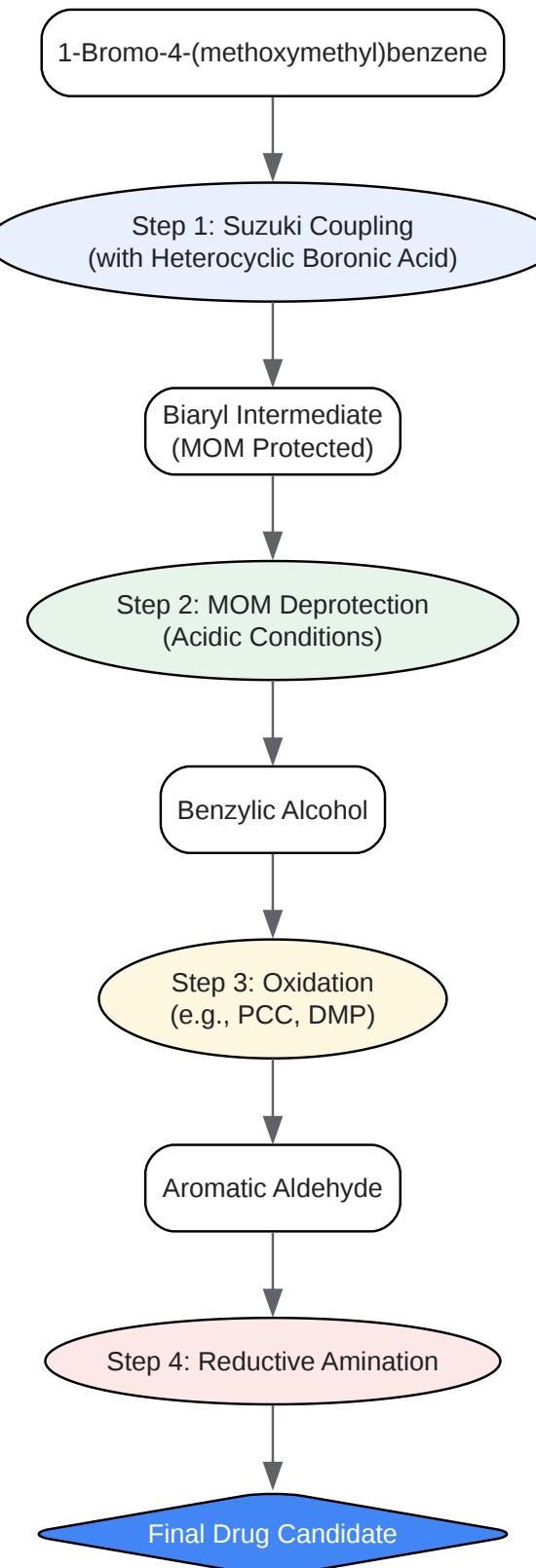
Once transformations at the aryl bromide are complete, the MOM ether can be cleaved to reveal the benzyl alcohol, which can then be used in subsequent reactions (e.g., oxidation to an aldehyde, etherification, or esterification).

Reaction Principle: MOM ethers are typically cleaved under acidic conditions. The reaction proceeds by protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water to yield the desired alcohol and formaldehyde.

Common Deprotection Protocols:

- Acidic Hydrolysis: Stirring the compound in a mixture of an acid like HCl or trifluoroacetic acid (TFA) in a protic solvent (e.g., methanol, water/THF) at room temperature is often

effective.


- Lewis Acid Catalysis: Lewis acids such as zinc bromide ($ZnBr_2$) in the presence of a thiol scavenger can provide rapid and selective deprotection under mild conditions.[4]
- Silica-Supported Catalysts: Using heterogeneous catalysts like silica-supported sodium hydrogen sulfate ($NaHSO_4\text{-SiO}_2$) in a non-polar solvent like DCM offers a simple work-up, as the catalyst can be removed by filtration.[5]

Applications in Drug Discovery and Development

The structural motif derived from **1-Bromo-4-(methoxymethyl)benzene** is present in numerous complex molecules synthesized for biological evaluation. The ability to first construct a biaryl or other complex core via cross-coupling and then unmask a reactive benzylic alcohol is a powerful synthetic strategy.

Hypothetical Drug Synthesis Workflow

The following diagram illustrates a conceptual workflow where **1-Bromo-4-(methoxymethyl)benzene** is used to synthesize a complex, hypothetical drug candidate.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for complex molecule synthesis.

This workflow demonstrates how the initial building block is elaborated in a stepwise fashion:

- Core Scaffolding: A Suzuki coupling reaction is used to build the core biaryl structure.
- Unmasking Functionality: The MOM group is removed to reveal the alcohol.
- Functional Group Interconversion: The alcohol is oxidized to an aldehyde, a versatile functional group.
- Final Elaboration: The aldehyde is converted to a new functionality, such as an amine, via reductive amination to complete the synthesis of the target molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling **1-Bromo-4-(methoxymethyl)benzene**.

- Hazard Statements: Assumed to be an irritant to the skin, eyes, and respiratory system based on similar compounds.
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-(methoxymethyl)benzene [myskinrecipes.com]
- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-bromo-4-methoxybenzene [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072038#1-bromo-4-methoxymethyl-benzene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com